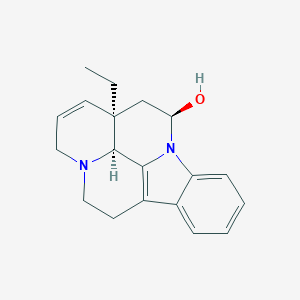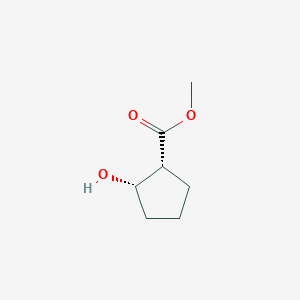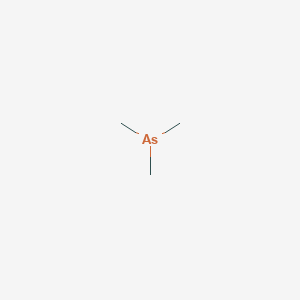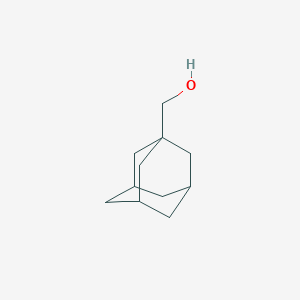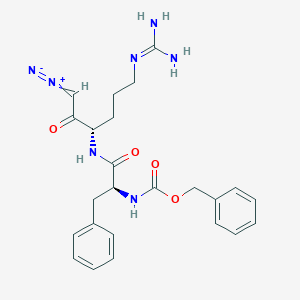![molecular formula C8H15NO B050863 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 71209-53-5](/img/structure/B50863.png)
3-Azabicyclo[3.3.1]nonan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[331]nonan-7-ol is a bicyclic organic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a radical cyclization protocol. For example, a SmI2-mediated radical cyclization has been reported to be effective in constructing the desired ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of scalable cyclization reactions and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.3.1]nonan-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.3.1]nonan-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.2.2]nonane: Another bicyclic compound with a similar nitrogen-containing ring structure.
9-Azabicyclo[3.3.1]nonane: A related compound with a different substitution pattern on the bicyclic framework.
Uniqueness
3-Azabicyclo[3.3.1]nonan-7-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-azabicyclo[3.3.1]nonan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPUCOVORWHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

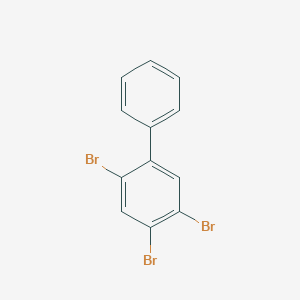
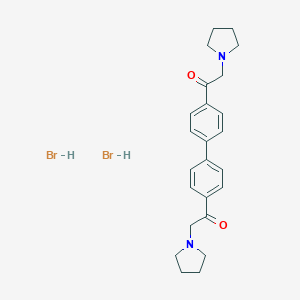
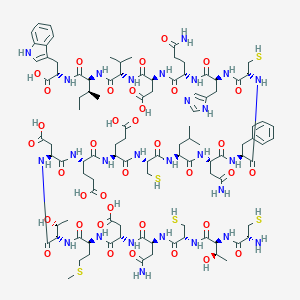
![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)
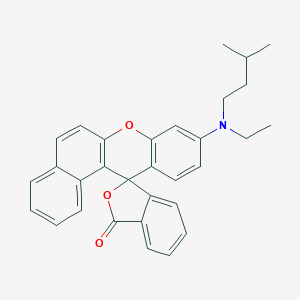
![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)
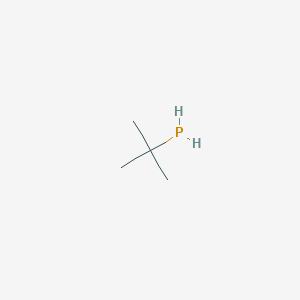
![(2R)-N-[(1R)-2-hydroxy-1-phenylethyl]-2-methylbutanamide](/img/structure/B50803.png)
